(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-bromo-2,4-diphenyl-4H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)27)22(24-19)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZPWKYCTWLVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Phenyl Substitution: The phenyl groups can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automated reaction monitoring, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Substituent Variations
Halogen Substitutions
Heterocyclic Analogs with Acetic Acid Moieties
- (6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid (): Key Differences: Replaces the quinazoline core with a thieno[2,3-d]pyrimidine scaffold. Implications: The sulfur atom in the thiophene ring may confer distinct electronic properties, affecting redox activity .
- (4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid (): Key Differences: Incorporates a phenyl group at position 6 of the thienopyrimidine ring. Implications: Enhanced aromatic stacking interactions could improve binding to protein targets .
Functional Group Modifications
- 6-Bromo-2-(hydrazinylmethyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one (): Key Differences: Replaces the acetic acid group with a hydrazinylmethyl-naphthalene system.
Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This compound features a unique structure with a bromine atom at the 6-position and two phenyl groups at the 2 and 4 positions. Its molecular formula is C22H17BrN2O2, with a molecular weight of approximately 421.29 g/mol. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Anticancer Potential
The anticancer properties of quinazoline derivatives are well-established. For instance, certain quinazoline-based compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid may exhibit similar properties through its interaction with molecular targets such as Aurora kinases and platelet-derived growth factor receptors .
The biological activity of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is believed to be mediated through its binding to specific enzymes or receptors:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in signaling pathways critical for cell proliferation and survival.
- Antimicrobial Mechanisms : The exact mechanisms by which quinazolines exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid | Contains a keto group instead of phenyl substituents | Enhanced cytotoxicity against cancer cells |
| 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid | Similar core structure but different substituents | Exhibits distinct antimicrobial properties |
| 2-(6-bromoquinazolin-3(4H)-yl)acetic acid | Lacks diphenyl substitution | More potent in certain anti-inflammatory assays |
The unique diphenyl substitution and bromine atom in (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid may influence its biological activity compared to these similar compounds.
Case Studies and Research Findings
Research has indicated that quinazoline derivatives can be effective against various diseases. For example:
- Aurora Kinase Inhibition : A series of quinazoline derivatives were studied for their inhibitory activity against Aurora kinases, demonstrating potential as antitumor agents .
- PDGF Receptor Antagonism : Certain quinazolines have been identified as potent antagonists of platelet-derived growth factor receptors, which play a significant role in cell proliferation and tumor growth .
Q & A
Q. Advanced
Multi-technique validation : Compare solubility measurements (e.g., shake-flask vs. HPLC solubility assays).
Reactivity analysis : Use kinetic studies under varied pH/temperature to identify degradation pathways.
Computational modeling : Predict solubility parameters (LogP) via software like ACD/Labs or COSMOtherm. Cross-reference experimental and computed data to identify outliers .
What methodologies assess the environmental fate of this compound?
Q. Advanced
Abiotic studies : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).
Biotic degradation : Use microbial consortia from soil/water samples to track metabolite formation via LC-MS.
Ecotoxicity : Apply Daphnia magna or Aliivibrio fischeri assays for acute toxicity. Long-term studies should follow OECD guidelines for persistence/bioaccumulation .
How to elucidate the reaction mechanism of its synthesis?
Q. Advanced
Isotopic labeling : Use ¹⁸O-labeled acetic acid to trace esterification steps.
Intermediate trapping : Quench reactions at intervals and isolate intermediates (e.g., Schiff bases) via column chromatography.
Computational studies : Perform DFT calculations to map energy barriers for cyclization steps .
What strategies improve yield in large-scale synthesis?
Q. Advanced
DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
Purification : Replace recrystallization with preparative HPLC for higher purity (>99%) .
How to analyze its interactions with biomolecules?
Q. Advanced
SPR (Surface Plasmon Resonance) : Measure binding kinetics with proteins (e.g., serum albumin).
Fluorescence quenching : Monitor tryptophan emission changes upon compound addition.
Molecular dynamics simulations : Simulate ligand-protein complexes to predict binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
